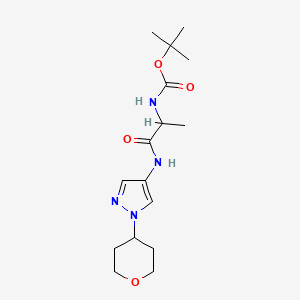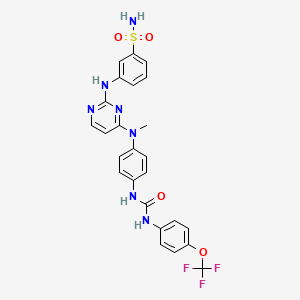
GW806742X
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GW806742X est un puissant inhibiteur de la protéine de type domaine de kinase de lignée mixte (MLKL) et du récepteur 2 du facteur de croissance endothélial vasculaire (VEGFR2). Il s'agit d'un mime ATP qui se lie au domaine pseudokinase de MLKL avec une constante de dissociation (Kd) de 9,3 μM et présente une activité contre VEGFR2 avec une concentration inhibitrice (IC50) de 2 nM . Ce composé est principalement utilisé dans la recherche scientifique pour étudier la nécroptose, une forme de mort cellulaire programmée.
Applications De Recherche Scientifique
GW806742X has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
GW806742X, also known as 1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea, primarily targets two proteins: Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . MLKL is a crucial effector protein in the necroptotic cell death pathway , while VEGFR2 plays a significant role in angiogenesis .
Mode of Action
This compound acts as an ATP mimetic and binds to the pseudokinase domain of MLKL with a Kd of 9.3 μM . This binding retards the membrane translocation of MLKL, thereby inhibiting necroptosis . Additionally, this compound exhibits activity against VEGFR2 with an IC50 of 2 nM .
Biochemical Pathways
The compound affects the necroptotic cell death pathway by inhibiting MLKL . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By retarding the membrane translocation of MLKL, this compound prevents the formation of necroptotic cell death . Additionally, by inhibiting VEGFR2, it can potentially impact the angiogenesis pathway .
Pharmacokinetics
The compound is soluble in dmso , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of MLKL by this compound leads to the retardation of MLKL membrane translocation, thereby inhibiting necroptosis . This could potentially prevent cell death in certain pathological conditions. Additionally, its activity against VEGFR2 might influence angiogenesis .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de GW806742X implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions de couplage ultérieures. La voie de synthèse exacte et les conditions réactionnelles sont exclusives et ne sont pas divulguées publiquement en détail.
Méthodes de production industrielle
La production industrielle de this compound suit les protocoles standard pour la synthèse d'inhibiteurs de petites molécules. Cela comprend la synthèse organique à grande échelle, la purification par chromatographie et le contrôle de la qualité à l'aide de techniques telles que la chromatographie liquide haute performance (CLHP) et la spectroscopie de résonance magnétique nucléaire (RMN) .
Analyse Des Réactions Chimiques
Types de réactions
GW806742X subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Des réactions de substitution nucléophile peuvent se produire, conduisant à la formation de différents analogues.
Réactifs et conditions courantes
Oxydation : Agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés de this compound, qui sont utilisés pour étudier la relation structure-activité et améliorer l'efficacité du composé .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les voies de la nécroptose et de l'angiogenèse.
Mécanisme d'action
This compound exerce ses effets en se liant au domaine pseudokinase de MLKL, inhibant ainsi son activité. Cette liaison empêche la translocation de MLKL vers la membrane cellulaire, ce qui est une étape cruciale dans la voie de la nécroptose. De plus, this compound inhibe VEGFR2, bloquant les voies de signalisation impliquées dans l'angiogenèse . Le composé entre en compétition avec l'ATP pour la liaison au site de liaison des nucléotides de MLKL, modulant efficacement la transduction du signal et empêchant la mort cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
Necrostatine-1 : Un autre inhibiteur de la nécroptose qui cible la protéine kinase 1 interagissant avec le récepteur (RIPK1).
GSK’872 : Inhibe la protéine kinase 3 interagissant avec le récepteur (RIPK3), une autre protéine clé dans la voie de la nécroptose.
Composé 2 : Semblable à GW806742X, il se lie à la poche ATP de MLKL et inhibe la nécroptose.
Unicité
This compound est unique par son double inhibition de MLKL et de VEGFR2, ce qui en fait un outil précieux pour l'étude de la nécroptose et de l'angiogenèse. Sa forte puissance et sa spécificité pour MLKL et VEGFR2 le distinguent des autres inhibiteurs de la nécroptose .
Propriétés
IUPAC Name |
1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N7O4S/c1-35(22-13-14-30-23(34-22)31-18-3-2-4-21(15-18)40(29,37)38)19-9-5-16(6-10-19)32-24(36)33-17-7-11-20(12-8-17)39-25(26,27)28/h2-15H,1H3,(H2,29,37,38)(H,30,31,34)(H2,32,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUTMWCDZHKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NC=C3)NC4=CC(=CC=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of GW806742X?
A: this compound acts as a potent and selective inhibitor of mixed lineage kinase domain-like protein (MLKL). [, , ] MLKL is the terminal effector protein in the necroptosis pathway, a form of programmed cell death distinct from apoptosis. By inhibiting MLKL, this compound effectively blocks the execution of necroptosis. [, , ]
Q2: How does inhibition of necroptosis by this compound translate to therapeutic potential?
A: Necroptosis is a highly inflammatory process, and its dysregulation is implicated in various diseases, including acute organ injury, inflammatory disorders, and cancer. [, ] By blocking necroptosis, this compound has shown promise in preclinical models for conditions like bacterial pneumonia [] and asthma. [] In cancer, Erigeron breviscapus injection (EBI), a natural extract, induces necroptosis in colorectal cancer cells, and this effect is significantly reduced by this compound, suggesting its potential as an anti-tumor agent. []
Q3: Has the use of this compound revealed any insights into the role of necroptosis in specific diseases?
A: Yes. Studies employing this compound have been instrumental in elucidating the role of necroptosis in various pathological conditions. For instance, in a model of acute bacterial pneumonia caused by pore-forming toxins, this compound protected macrophages from necroptotic death and improved disease outcomes, highlighting the contribution of necroptosis to lung injury. [] Similarly, in an asthma model, this compound suppressed eosinophilia, suggesting the involvement of necroptosis in allergic inflammatory responses. []
Q4: Are there any known limitations or challenges associated with this compound?
A: While this compound exhibits potent in vitro and in vivo activity, further research is needed to assess its potential for clinical translation. [, , ] This includes comprehensive safety profiling, determining optimal dosage regimens, and evaluating long-term effects. Additionally, identifying potential biomarkers for patient stratification and monitoring treatment response would be crucial for maximizing its clinical utility.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2482150.png)
![(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2482153.png)
![2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2482155.png)
![2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide](/img/structure/B2482157.png)
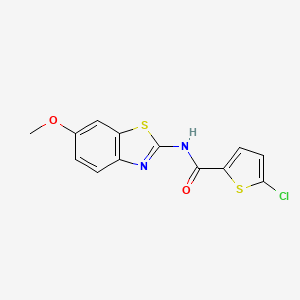
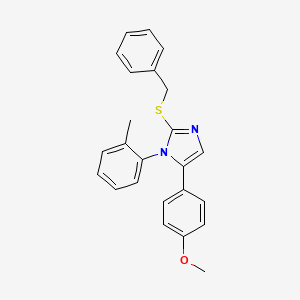

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2482163.png)
![3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2482168.png)
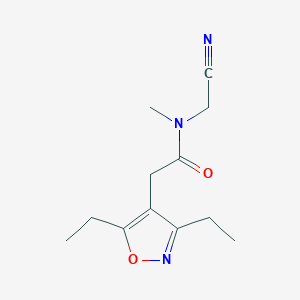
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2482170.png)
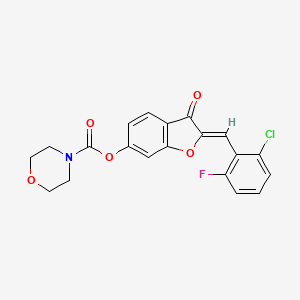
![4-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2482172.png)
